Kushenol K

Description

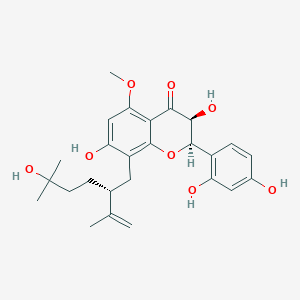

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O8/c1-13(2)14(8-9-26(3,4)32)10-17-19(29)12-20(33-5)21-22(30)23(31)25(34-24(17)21)16-7-6-15(27)11-18(16)28/h6-7,11-12,14,23,25,27-29,31-32H,1,8-10H2,2-5H3/t14-,23-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHHRFNOJTVNBI-LBEFLKDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of Kushenol Compounds

Disclaimer: Initial searches for "Kushenol K" did not yield specific information. The following guide details the mechanisms of action for other well-researched members of the Kushenol family, namely Kushenol A, C, F, I, and Z, which are prenylated flavonoids isolated from the roots of Sophora flavescens. These compounds have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties through various molecular pathways.

Anti-inflammatory and Antioxidant Mechanisms

Kushenol compounds, particularly Kushenol C, F, and I, exhibit potent anti-inflammatory and antioxidant activities by modulating key signaling pathways involved in the cellular stress response and inflammation.

Inhibition of Pro-inflammatory Mediators

Kushenol C has been shown to dose-dependently suppress the production of several key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2][3][4] This includes nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β).[1][2][3][4] Similarly, Kushenol I has been found to suppress pro-inflammatory cytokines such as IL-1β, IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α) in a mouse model of ulcerative colitis.[5] Kushenol F has demonstrated the ability to reduce the expression of pro-inflammatory cytokines, including TNF-α and IL-4, in a mouse model of atopic dermatitis.[6]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of these Kushenol compounds are mediated through the inhibition of several critical signaling pathways.

-

NF-κB Pathway: Kushenol C, F, and I have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[1][3][6][7] This inhibition is crucial in downregulating the expression of various pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Kushenol F, for instance, decreases the phosphorylation of NF-κB and IKK, leading to reduced production of IL-1β and IL-6 in human keratinocytes.[6]

-

STAT Pathway: Kushenol C also inhibits the activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT6 in LPS-stimulated macrophages, which are implicated in mediating the secretion of inflammatory mediators.[1][3][7]

-

Nrf2/HO-1 Pathway: A key mechanism for the antioxidant effect of Kushenol C is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][7] Kushenol C promotes the transcriptional activity of Nrf2, which in turn upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[1][2][7] This activation of the Nrf2/HO-1 axis helps to protect cells from oxidative stress.

-

PI3K/Akt Pathway: The antioxidant activity of Kushenol C is also linked to the activation of the PI3K/Akt signaling pathway.[1][2][7] This pathway works in concert with Nrf2 to upregulate the endogenous antioxidant defense system, including enzymes like glutathione, superoxide dismutase, and catalase, thereby preventing reactive oxygen species (ROS) production and subsequent cellular damage.[1][2] Kushenol I has also been shown to modulate the PI3K/Akt pathway.[5]

Signaling Pathway for Anti-inflammatory and Antioxidant Effects of Kushenol C

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by Kushenol C.

Anticancer Mechanisms

Kushenol A and Kushenol Z have been identified as potent anticancer agents, primarily investigated in non-small-cell lung cancer (NSCLC) and breast cancer cells.

Inhibition of Cell Proliferation and Induction of Apoptosis

Kushenol Z selectively inhibits the proliferation of NSCLC cells in a dose- and time-dependent manner, with minimal cytotoxicity to normal lung cells.[9] It induces apoptosis, or programmed cell death, in these cancer cells.[9] Similarly, Kushenol A has been shown to reduce the proliferative capability of breast cancer cells and induce apoptosis.[10]

Key Signaling Pathways in Anticancer Activity

-

mTOR Pathway: Kushenol Z exerts its anticancer effects by inhibiting the mammalian target of rapamycin (mTOR) pathway.[9] This is achieved through a dual mechanism:

-

Inhibition of cAMP-PDE: Kushenol Z inhibits cyclic AMP phosphodiesterase (cAMP-PDE), leading to an accumulation of cAMP and subsequent activation of Protein Kinase A (PKA).[9]

-

Inhibition of Akt Activity: It also directly inhibits the activity of Akt, a key upstream regulator of mTOR.[9] The inhibition of Akt leads to reduced inhibition of PRAS40, ultimately impeding cell proliferation and inducing apoptosis through mitochondrial and endoplasmic reticulum stress pathways.[9]

-

-

PI3K/AKT/mTOR Pathway: Kushenol A suppresses breast cancer cell proliferation by modulating the PI3K/AKT/mTOR signaling pathway.[10] Treatment with Kushenol A leads to a marked reduction in the phosphorylation levels of both AKT and mTOR, without affecting their total protein expression.[10] This inhibition of the PI3K/AKT/mTOR pathway is a critical mechanism for its anti-tumor activity.

Signaling Pathway for Anticancer Effects of Kushenol Z in NSCLC

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Kushenol K: A Technical Guide on its Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kushenol K is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and characterized biological activities of this compound. Quantitative data from various bioassays are presented, along with detailed experimental protocols for its isolation and for the assessment of its inhibitory effects on key metabolic enzymes. Furthermore, this guide outlines the likely signaling pathways modulated by this compound, based on the known activities of structurally related flavonoids from the same source. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.

Discovery and Origin

This compound is a naturally occurring flavonoid found in the dried roots of Sophora flavescens Ait. (Leguminosae). The initial isolation and structural elucidation of this compound were reported by Woo et al. in 1998. Its chemical structure was determined to be 2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, with the chemical formula C₂₆H₃₂O₈ and a molecular weight of 472.53 g/mol .

Isolation Protocol from Sophora flavescens

The following protocol is based on the methodology for isolating flavonoids from Sophora flavescens, as described in the scientific literature.

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound from Sophora flavescens.

Methodology:

-

Plant Material: Air-dried roots of Sophora flavescens are pulverized.

-

Extraction: The powdered roots are sequentially extracted by maceration with n-hexane, followed by ethyl acetate, and then methanol at room temperature. Each extraction is typically performed multiple times to ensure exhaustive extraction.

-

Fractionation: The solvents from each extraction step are evaporated under reduced pressure to yield the respective n-hexane, ethyl acetate, and methanol fractions. This compound is typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, such as a chloroform-methanol mixture, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

Final Purification: The fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities and Quantitative Data

This compound has been evaluated for several biological activities, with quantitative data available for its inhibitory effects on metabolic enzymes and its antiviral properties. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound on Metabolic Enzymes

| Target Enzyme | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Inhibition (%) | Concentration (µM) | Reference |

| Cytochrome P450 3A4 (CYP3A4) | Midazolam | 1.62 | 1.35 | - | - | [1] |

| Sodium-glucose cotransporter 1 (SGLT1) | - | - | - | 29.7 | 50 | [1] |

| Sodium-glucose cotransporter 2 (SGLT2) | - | - | - | 43.7 | 50 | [1] |

Table 2: Antiviral Activity of this compound

| Virus | EC₅₀ (µM) | Activity Level | Reference |

| Herpes Simplex Virus 2 (HSV-2) | 147 | Weak | [1] |

Experimental Protocols for Bioactivity Assays

Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

This protocol is based on the methodology for assessing the inhibitory potential of flavonoids on CYP3A4 activity.[1]

Experimental Workflow for CYP3A4 Inhibition Assay

Caption: Workflow for determining the CYP3A4 inhibitory activity of this compound.

Methodology:

-

Incubation Mixture: A typical incubation mixture contains human liver microsomes (as a source of CYP3A4), phosphate buffer (pH 7.4), and varying concentrations of this compound.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the CYP3A4 substrate (e.g., midazolam) and an NADPH-generating system.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined time.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: The terminated reaction mixture is centrifuged to precipitate the proteins.

-

Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite of the substrate.

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (without inhibitor) to determine the percentage of inhibition. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) is determined using kinetic models such as the Michaelis-Menten equation and Dixon plots.

Sodium-Glucose Cotransporter (SGLT1 and SGLT2) Inhibition Assay

The following protocol is a general representation of methods used to assess the inhibition of SGLT1 and SGLT2.[1]

Methodology:

-

Cell Culture: A cell line stably expressing human SGLT1 or SGLT2 (e.g., CHO or HEK293 cells) is used.

-

Assay Buffer: Cells are washed and incubated in a sodium-containing buffer. A parallel set of cells is incubated in a sodium-free buffer to determine the sodium-dependent glucose uptake.

-

Inhibitor and Substrate Addition: this compound at the desired concentration (e.g., 50 µM) is added to the cells, followed by the addition of a radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG).

-

Incubation: The cells are incubated at 37°C for a specific time to allow for glucose analog uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The sodium-dependent glucose uptake is calculated by subtracting the uptake in the sodium-free buffer from the uptake in the sodium-containing buffer. The percentage of inhibition by this compound is determined by comparing the sodium-dependent uptake in the presence of the compound to the control.

Herpes Simplex Virus 2 (HSV-2) Antiviral Assay

While an EC₅₀ value of 147 µM for this compound against HSV-2 has been reported by commercial suppliers, the primary research article detailing the specific experimental protocol could not be identified in the performed searches.[1] A general plaque reduction assay protocol, commonly used for determining antiviral activity, is described below.

Methodology (General Plaque Reduction Assay):

-

Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of HSV-2.

-

Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 2-3 days).

-

Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) that stains the living cells, leaving the viral plaques unstained.

-

Data Analysis: The number of plaques in the wells treated with this compound is counted and compared to the number of plaques in the untreated control wells. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, based on the activities of other prenylated flavonoids isolated from Sophora flavescens, such as Kushenol A and Kushenol C, it is plausible that this compound may also influence key cellular signaling pathways involved in inflammation and cancer.

Proposed Signaling Pathway for Flavonoids from Sophora flavescens

Caption: Potential signaling pathways modulated by this compound.

Discussion:

-

PI3K/Akt/mTOR Pathway: Several flavonoids from Sophora flavescens have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. Many flavonoids exhibit anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators. Given the structural similarity of this compound to other anti-inflammatory flavonoids from the same source, it is likely to have a similar mechanism of action.

Further research is required to definitively elucidate the specific signaling pathways directly modulated by this compound and to understand its precise mechanisms of action.

Conclusion

This compound, a prenylated flavonoid from Sophora flavescens, demonstrates a range of biological activities, including the inhibition of key metabolic enzymes and weak antiviral effects. This technical guide has provided a detailed overview of its discovery, isolation, and known bioactivities, along with the experimental protocols used for their determination. While further research is needed to fully characterize its pharmacological profile and mechanisms of action, particularly its effects on cellular signaling pathways, this compound represents a promising natural product for further investigation in the fields of drug discovery and development.

References

The Antioxidant Potential of Kushenol K: A Technical Overview of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activity of Kushenol K, a prenylated flavonoid isolated from the roots of Sophora flavescens. While specific quantitative antioxidant data for this compound is limited in publicly available literature, this document provides a comprehensive overview of its known biological functions and draws parallels from closely related and well-studied Kushenol analogues to illuminate its potential as an antioxidant. The guide summarizes key quantitative data from related compounds, details common experimental protocols for assessing antioxidant activity, and visualizes relevant biological pathways.

Introduction to this compound

This compound is a flavonoid identified from Sophora flavescens, a plant long used in traditional medicine.[1] Structurally characterized as a prenylated flavonoid, it belongs to a class of compounds known for their diverse biological activities. While research has highlighted its role as a cytochrome P450 3A4 (CYP3A4) inhibitor with a Ki value of 1.35 μM and its weak antiviral activity against Herpes Simplex Virus-2 (EC50 of 147 μM), its direct antioxidant properties are less characterized.[1] However, the extensive research on other Kushenol compounds and prenylated flavonoids from the same source strongly suggests a significant antioxidant potential for this compound.[2][3][4]

Quantitative Antioxidant Activity of Related Flavonoids

To provide a comparative context for the potential antioxidant efficacy of this compound, the following table summarizes the quantitative data for other flavonoids isolated from Sophora flavescens. These compounds share structural similarities with this compound and their activities in various antioxidant assays offer valuable insights.

| Compound | Assay | IC50 Value | Source |

| Sophoraflavanone G | DPPH Radical Scavenging | 5.26 µg/mL | [5][6] |

| Kurarinone | DPPH Radical Scavenging | 7.73 µg/mL | [5][6] |

| Kushenol A | ABTS Radical Scavenging | 9.7 ± 0.1 µM | [7] |

| Kurarinol A (New Compound 1) | ABTS Radical Scavenging | 1.21 µg/mL | [8] |

| Kurarinol B (New Compound 2) | ABTS Radical Scavenging | 1.81 µg/mL | [8] |

Experimental Protocols for Antioxidant Assessment

The following are detailed methodologies for key experiments typically cited in the evaluation of flavonoid antioxidants. These protocols are fundamental for researchers aiming to assess the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the test sample. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to screen for antioxidant activity.

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: Similar to the DPPH assay, the test compound is prepared in a series of concentrations.

-

Reaction Mixture: A small volume of the test sample at different concentrations is mixed with a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant can suppress this oxidation, leading to a reduction in fluorescence.

Protocol:

-

Cell Culture: A suitable cell line, such as human keratinocytes (HaCaT) or human hepatoma cells (HepG2), is cultured in 96-well plates until confluent.

-

Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA.

-

Treatment with Antioxidant: The cells are washed again to remove excess probe and then treated with various concentrations of the test compound (e.g., this compound) for a period (e.g., 1 hour).

-

Induction of Oxidative Stress: AAPH solution is added to the wells to induce the generation of peroxyl radicals.

-

Fluorescence Measurement: The fluorescence is measured immediately and at regular intervals using a fluorescence plate reader.

-

Calculation: The area under the curve of fluorescence versus time is calculated. The CAA value is determined by comparing the protective effect of the test compound to a standard antioxidant like quercetin.

Signaling Pathways and Experimental Workflows

The antioxidant activity of flavonoids is often mediated through the modulation of specific cellular signaling pathways. Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and the key signaling pathways influenced by Kushenol-related compounds.

Caption: Experimental workflow for evaluating the antioxidant activity of this compound.

Caption: Key signaling pathways modulated by Kushenol C.

Conclusion

While direct and extensive research on the antioxidant activity of this compound is still emerging, the available data on its chemical class and related compounds from Sophora flavescens provide a strong indication of its potential as a potent antioxidant. The established protocols for assessing antioxidant capacity and the well-documented signaling pathways modulated by similar flavonoids offer a solid framework for future investigations into this compound. For researchers and drug development professionals, this compound represents a promising candidate for further study in the development of novel therapeutics targeting oxidative stress-related diseases. Further research is warranted to specifically quantify the antioxidant efficacy of this compound and to elucidate its precise mechanisms of action.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. Re-evaluation of the antioxidant prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. mskcc.org [mskcc.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Identification and characterization of antioxidants from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Kushenol K: A Technical Guide to its Role as a Cytochrome P450 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol K, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered attention within the scientific community for its potential interactions with drug-metabolizing enzymes. This technical guide provides an in-depth analysis of this compound's role as a cytochrome P450 (CYP) inhibitor, with a focus on its impact on CYP3A4. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of its inhibitory profile, the experimental methodologies used for its characterization, and the potential clinical implications.

Quantitative Inhibition Data

The inhibitory potential of this compound against various cytochrome P450 isoforms is a critical factor in assessing its potential for drug-drug interactions. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound against Human Cytochrome P450 Isoforms

| CYP Isoform | Substrate | Inhibition Parameter | Value (µM) | Source |

| CYP3A4 | Midazolam | IC50 | 1.62 | [1] |

| CYP3A4 | Not Specified | Ki | 1.35 | [1] |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.

Table 2: Inhibitory Activity of Sophora flavescens Extract and Other Constituent Flavonoids against Human Cytochrome P450 Isoforms

| CYP Isoform | Inhibitor | Substrate | Inhibition Parameter | Value | Source |

| CYP2C8 | Sophora flavescens Extract | Amodiaquine | IC50 | 1.42 µg/mL | [2][3] |

| CYP2C9 | Sophora flavescens Extract | Diclofenac | IC50 | 13.6 µg/mL | [2][3] |

| CYP2C19 | Sophora flavescens Extract | (S)-Mephenytoin | IC50 | 19.1 µg/mL | [2][3] |

| CYP3A4 | Sophora flavescens Extract | Midazolam | IC50 | 50 µg/mL | [2][3] |

| CYP2B6 | Sophora flavescens Extract | Bupropion | IC50 (with pre-incubation) | 0.7 µg/mL | [2][3] |

| CYP3A4 | Sophora flavescens Extract | Midazolam | IC50 (with pre-incubation) | 6.2 µg/mL | [2][3] |

| CYP3A4 | Kushenol C | Midazolam | IC50 | 3.95 µM | [4] |

| CYP2B6 | Kushenol I | Bupropion | Mechanism-Based | Not Specified | [2][3] |

| CYP3A4 | Kushenol I | Midazolam | Mechanism-Based (Ki) | 0.242 µM | [3] |

| CYP3A4 | Kushenol I | Midazolam | Mechanism-Based (kinact) | 0.022/min | [3] |

| CYP3A4 | Kushenol M | Midazolam | IC50 | 1.29 µM | [4] |

Note: The data for Sophora flavescens extract and other kushenols provides context for the potential broader inhibitory profile of compounds from this plant source.

Experimental Protocols

The determination of the inhibitory potential of this compound on CYP enzymes involves standardized in vitro assays. The following is a detailed methodology representative of the key experiments cited.

CYP Inhibition Assay Using Human Liver Microsomes

This assay is a standard method to evaluate the inhibitory effect of a compound on the activity of various CYP isoforms.

1. Materials and Reagents:

-

This compound (test compound)

-

Pooled human liver microsomes (HLMs)

-

Specific CYP isoform substrates (e.g., midazolam for CYP3A4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

Internal standard for analytical quantification

-

Control inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) for metabolite quantification.

3. Assay Procedure (IC50 Determination):

-

A series of dilutions of this compound are prepared in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, the incubation mixture is prepared containing human liver microsomes, potassium phosphate buffer, and the specific CYP substrate at a concentration close to its Km value.

-

This compound at various concentrations is added to the wells. A control with no inhibitor and a positive control with a known inhibitor are also included.

-

The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

-

The enzymatic reaction is initiated by adding the NADPH regenerating system.

-

The incubation is carried out at 37°C for a specific duration (e.g., 10-30 minutes), ensuring linear metabolite formation.

-

The reaction is terminated by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

-

The plate is centrifuged to precipitate proteins.

-

The supernatant is transferred to a new plate for analysis.

-

The concentration of the specific metabolite is quantified using a validated LC-MS/MS method.

-

The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

4. Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and this compound. The data are then fitted to different enzyme inhibition models (e.g., Michaelis-Menten) and analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.

Mechanism-Based Inhibition Assay

This assay determines if a compound causes time-dependent inhibition of a CYP enzyme, which is indicative of mechanism-based inactivation.

1. Assay Procedure:

-

This compound is pre-incubated with human liver microsomes and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes). A control without NADPH is also included.

-

Following the pre-incubation, an aliquot of this mixture is diluted into a secondary incubation containing the probe substrate and additional NADPH to initiate the reaction. This dilution step minimizes the contribution of reversible inhibition.

-

The secondary incubation is carried out for a short period.

-

The reaction is terminated and analyzed as described in the IC50 determination protocol.

-

A decrease in enzyme activity with increasing pre-incubation time in the presence of NADPH suggests mechanism-based inhibition. The inactivation kinetic parameters, kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation), can be determined by further kinetic studies.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for a standard in vitro Cytochrome P450 inhibition assay.

References

- 1. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral Properties of Kushenol K Against Herpes Simplex Virus 2 (HSV-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol K, a prenylated flavonol isolated from the roots of Sophora flavescens, has been identified as possessing antiviral activity against Herpes Simplex Virus 2 (HSV-2). This technical guide provides a comprehensive overview of the current understanding of this compound's anti-HSV-2 properties, including available quantitative data, detailed experimental methodologies for assessing antiviral efficacy, and postulated mechanisms of action based on the broader understanding of flavonoid antiviral activity. The information is intended to serve as a foundational resource for researchers and professionals in the fields of virology and antiviral drug development. While direct research on the specific antiviral mechanisms of this compound against HSV-2 is limited, this guide synthesizes available data and infers potential pathways to guide future investigation.

Introduction

Herpes Simplex Virus 2 (HSV-2) is a prevalent human pathogen, primarily responsible for genital herpes. The lifelong latency of the virus and the emergence of resistance to current antiviral therapies, such as acyclovir, necessitate the exploration of novel therapeutic agents. Natural products, particularly flavonoids, have emerged as a promising source of new antiviral compounds due to their diverse chemical structures and biological activities. This compound, a flavonoid found in the medicinal plant Sophora flavescens, has demonstrated inhibitory effects on HSV-2 replication. This document outlines the technical details of its antiviral properties.

Quantitative Data

The antiviral efficacy of this compound against HSV-2 has been quantified, with the following data reported in the literature.

| Compound | Virus Strain | Cell Line | Parameter | Value | Reference |

| This compound | Not Specified | Not Specified | EC50 | 147 µM | (Woo et al., 1998)[1] |

Table 1: In Vitro Antiviral Activity of this compound against HSV-2

EC50 (Half-maximal Effective Concentration) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Experimental Protocols

While the precise experimental details from the original study identifying the anti-HSV-2 activity of this compound are not fully available, this section outlines a standard and widely accepted methodology for determining the in vitro antiviral efficacy of a compound against HSV-2, such as a Plaque Reduction Assay. This protocol is representative of the techniques likely employed.

Plaque Reduction Assay

This assay is the gold-standard method for quantifying the infectivity of a virus and the inhibitory effect of a potential antiviral compound.

Materials:

-

Cells: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV-2 propagation and plaque assays.

-

Virus: A known titer of an HSV-2 strain (e.g., G strain).

-

Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Overlay Medium: DMEM containing a viscous agent like methylcellulose or carboxymethyl cellulose to restrict virus spread and allow for plaque formation.

-

Staining Solution: Crystal violet solution for visualizing plaques.

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the following day.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-

Infection: Once the cell monolayer is confluent, the growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a dilution of HSV-2 calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

-

Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours at 37°C with gentle rocking.

-

Treatment: After adsorption, the viral inoculum is removed, and the cell monolayer is washed with PBS. The overlay medium containing the various concentrations of this compound is then added to the respective wells. A control well with no compound and a vehicle control (DMSO) should be included.

-

Incubation: The plates are incubated at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for plaque formation.

-

Staining and Counting: After the incubation period, the overlay medium is removed, and the cell monolayers are fixed and stained with a crystal violet solution. The plaques (clear zones where cells have been lysed by the virus) are then counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control. The EC50 value is then determined from the dose-response curve.

Caption: Workflow for a Plaque Reduction Assay to determine the anti-HSV-2 activity of this compound.

Potential Mechanisms of Antiviral Action

While the specific molecular targets of this compound in the HSV-2 replication cycle have not been elucidated, the antiviral mechanisms of other prenylated flavonoids against herpesviruses suggest several plausible pathways.

Inhibition of Viral Entry

Flavonoids can interfere with the initial stages of viral infection, including attachment and entry into the host cell. This can occur through:

-

Direct interaction with viral glycoproteins: this compound may bind to HSV-2 glycoproteins, such as gB, gC, gD, or gH/gL, which are essential for attachment to host cell receptors (e.g., heparan sulfate, nectin-1) and subsequent membrane fusion.

-

Modulation of host cell receptors: The compound could interact with host cell surface molecules, preventing the virus from binding and entering.

Inhibition of Viral Replication

Once inside the host cell, flavonoids can disrupt the replication of the viral genome and the synthesis of viral proteins.

-

Inhibition of viral enzymes: A key target for many antiviral compounds is the viral DNA polymerase. This compound may act as an inhibitor of the HSV-2 DNA polymerase, thereby halting the replication of the viral genome. Other viral enzymes, such as the helicase-primase complex, could also be potential targets.

-

Interference with viral gene expression: Flavonoids have been shown to modulate the expression of viral immediate-early, early, and late genes, which are critical for a productive infection.

Modulation of Host Cell Signaling Pathways

Viruses manipulate host cell signaling pathways to create a favorable environment for their replication. Flavonoids can counteract these effects.

-

NF-κB Pathway: HSV-2 infection often activates the NF-κB signaling pathway, which can promote viral replication and inflammation. Flavonoids are known to inhibit NF-κB activation, which could be a potential antiviral mechanism of this compound.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is another host cell signaling cascade that is often exploited by viruses. Inhibition of this pathway by flavonoids can lead to reduced viral replication.

Caption: Potential antiviral mechanisms of this compound against HSV-2.

Conclusion and Future Directions

This compound has demonstrated weak but measurable in vitro activity against HSV-2. While the reported EC50 of 147 µM suggests a lower potency compared to other antiviral agents, the unique chemical structure of this prenylated flavonol warrants further investigation. Future research should focus on:

-

Confirmation of Antiviral Activity: Independent verification of the anti-HSV-2 activity of this compound using standardized assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets of this compound within the HSV-2 replication cycle. Time-of-addition assays, enzyme inhibition assays, and studies on the expression of viral proteins would be valuable.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that could enhance its antiviral potency.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of HSV-2 infection.

References

Kushenol K CAS number 101236-49-1 technical data

CAS Number: 101236-49-1 Molecular Formula: C₂₆H₃₂O₈

Kushenol K is a naturally occurring flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine.[1][2][3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, biological activities, and associated experimental protocols, designed for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Data

While comprehensive experimental data for this compound is limited in publicly available literature, the following tables summarize the known quantitative information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 472.53 g/mol | [3] |

| Appearance | Solid Powder | [2] |

Table 2: Spectral Data References for this compound and Related Compounds

| Spectral Data | Information |

| ¹H NMR | While specific spectral data for this compound is not detailed in the reviewed literature, general chemical shifts for flavonoid structures are available.[4] |

| ¹³C NMR | Specific peak assignments for this compound are not provided in the reviewed literature. General spectral characteristics for flavonoids can be referenced.[5][6] |

| Mass Spectrometry (MS) | The molecular formula suggests a monoisotopic mass that can be confirmed by high-resolution mass spectrometry (HRMS).[7][8] |

| Infrared (IR) Spectroscopy | The flavonoid structure would exhibit characteristic IR bands for hydroxyl, carbonyl, and aromatic C-H and C=C stretching.[9][10] |

Biological Activity

This compound has been reported to exhibit several biological activities, making it a compound of interest for further investigation.

Table 3: Summary of Reported Biological Activities of this compound

| Target/Activity | Quantitative Data | Source |

| CYP3A4 Inhibition | Kᵢ = 1.35 µM | [1][3] |

| IC₅₀ = 1.62 µM (substrate: Midazolam) | [2] | |

| Antiviral (HSV-2) | EC₅₀ = 147 µM (weak activity) | [1][3] |

| SGLT1 Inhibition | 29.7% inhibition at 50 µM | [2] |

| SGLT2 Inhibition | 43.7% inhibition at 50 µM | [2] |

| cGMP Phosphodiesterase 5 (PDE5) Inhibition | Mentioned as an inhibitor, but quantitative data is not specified in the provided results. | [11] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and biological evaluation of this compound are not explicitly available in the reviewed literature. However, this section provides generalized methodologies for the key experiments cited, based on standard practices for flavonoids and related assays.

Isolation of Flavonoids from Sophora flavescens

A general procedure for the extraction and isolation of flavonoids from Sophora flavescens roots involves the following steps:

-

Extraction: The dried and powdered roots of Sophora flavescens are typically extracted with a solvent such as methanol or ethanol.[4][12] Mechanochemical-promoted extraction with an aqueous solution of sodium carbonate has also been reported as a selective method for flavonoids from this plant.[12]

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate fraction.

-

Chromatography: The flavonoid-rich fraction is subjected to various chromatographic techniques for purification. These may include silica gel column chromatography, polyamide chromatography, and preparative high-performance liquid chromatography (HPLC).[13]

CYP3A4 Inhibition Assay

The inhibitory activity of this compound against Cytochrome P450 3A4 (CYP3A4) can be determined using a fluorometric or luminescent-based assay with a specific substrate.[14][15][16]

-

Incubation: Recombinant human CYP3A4 enzyme is incubated with this compound at various concentrations in a buffer solution.

-

Substrate Addition: A specific substrate for CYP3A4, such as a luciferin derivative or a fluorogenic probe, is added to the mixture.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

-

Detection: The formation of the metabolized product is measured over time using a luminometer or fluorometer.

-

Data Analysis: The rate of product formation in the presence of this compound is compared to a control without the inhibitor to determine the percent inhibition. IC₅₀ and Kᵢ values can be calculated from dose-response curves.[17]

SGLT1 and SGLT2 Inhibition Assay

The inhibitory effect of this compound on Sodium-Glucose Cotransporters 1 and 2 (SGLT1 and SGLT2) can be assessed using a cell-based glucose uptake assay.[7][18]

-

Cell Culture: A cell line stably expressing human SGLT1 or SGLT2 (e.g., CHO or HEK293 cells) is cultured in a multi-well plate.

-

Inhibitor Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Glucose Uptake: A fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled glucose is added to the cells.

-

Measurement: After a defined incubation period, the uptake of the glucose analog is measured using a fluorescence plate reader or a scintillation counter.

-

Data Analysis: The glucose uptake in the presence of this compound is compared to the control to calculate the percentage of inhibition.[19]

Anti-Herpes Simplex Virus (HSV-2) Assay

The antiviral activity of this compound against HSV-2 is typically evaluated using a plaque reduction assay.[3][20][21]

-

Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is grown in a multi-well plate.

-

Virus Infection: The cells are infected with a known amount of HSV-2.

-

Treatment: After viral adsorption, the cells are overlaid with a medium containing different concentrations of this compound.

-

Plaque Formation: The plates are incubated for a period to allow for the formation of viral plaques (areas of cell death).

-

Quantification: The cells are fixed and stained, and the number of plaques is counted for each concentration of this compound.

-

Data Analysis: The percentage of plaque reduction is calculated relative to a virus control without the compound, and the EC₅₀ value is determined.[22][23]

cGMP Phosphodiesterase 5 (PDE5) Inhibition Assay

The inhibitory effect on PDE5 can be measured using an in vitro enzyme assay that quantifies the hydrolysis of cyclic guanosine monophosphate (cGMP).[1][24][25]

-

Reaction Setup: Recombinant human PDE5 is incubated with this compound at various concentrations in a reaction buffer.

-

Substrate Addition: The substrate, cGMP (often radiolabeled or fluorescently tagged), is added to initiate the reaction.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Termination and Detection: The reaction is stopped, and the amount of hydrolyzed cGMP (GMP) is quantified. This can be done using various methods, including scintillation counting for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates.[26]

-

Data Analysis: The inhibition of PDE5 activity is calculated by comparing the amount of GMP produced in the presence and absence of this compound.

Signaling Pathways

While the direct signaling pathways modulated by this compound are not extensively detailed in the reviewed literature, its inhibitory actions on key enzymes suggest potential downstream effects. For instance, inhibition of PDE5 would lead to an increase in intracellular cGMP levels, which plays a crucial role in various physiological processes, including vasodilation. The inhibition of CYP3A4 has significant implications for drug metabolism and potential drug-drug interactions. Further research is needed to elucidate the specific signaling cascades affected by this compound.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. app.jove.com [app.jove.com]

- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kushenol C | C25H26O7 | CID 5481237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ukaazpublications.com [ukaazpublications.com]

- 11. mdpi.com [mdpi.com]

- 12. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sitesv2.anses.fr [sitesv2.anses.fr]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. 2.6. Neutralization Assay [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 25. munin.uit.no [munin.uit.no]

- 26. researchgate.net [researchgate.net]

A Comprehensive Review of Kushenol Compounds in Pharmacological Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kushenol compounds, a class of prenylated flavonoids predominantly isolated from the medicinal plant Sophora flavescens, have garnered significant attention in pharmacological research. With a rich history in traditional medicine for treating a variety of ailments, modern scientific investigation has begun to unravel the molecular mechanisms underlying the therapeutic potential of these compounds. This technical guide provides an in-depth review of the current state of research on Kushenol compounds, focusing on their anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on Kushenol compounds, providing a comparative overview of their potency and efficacy.

Table 1: Anticancer and Cytotoxic Activities of Kushenol Compounds

| Compound | Cell Line(s) | Assay | IC50 Value(s) | Reference(s) |

| Kushenol A | MDA-MB-231, MCF-7, BT474 (Breast Cancer) | CCK-8 | 4–32 μM (concentration-dependent) | [1] |

| Non-small-cell lung cancer (NSCLC) | Cytotoxicity Assay | Potent cytotoxicity | [2] | |

| Kushenol C | HepG2 (Liver Cancer) | MTT Assay | 48.6 ± 0.8 μM | [3] |

| Kushenol Z | A549, NCI-H226 (NSCLC) | CCK-8 | Dose- and time-dependent cytotoxicity | [2] |

| (±)-Kusunokinin | MCF-7 (Breast Cancer) | SRB Assay | 4.30 ± 0.65 μM | [4][5] |

| KKU-M213 (Cholangiocarcinoma) | SRB Assay | 3.70 ± 0.79 μM | [4][5] | |

| (±)-TTPG-B | MDA-MB-468 (Breast Cancer) | MTT Assay | 0.43 ± 0.01 µM | [6] |

| KKU-M213 (Cholangiocarcinoma) | MTT Assay | 0.01 ± 0.001 µM | [6] |

Table 2: Enzyme Inhibitory Activities of Kushenol Compounds

| Compound | Target Enzyme | Inhibition Type | IC50 Value(s) | Ki Value(s) | Reference(s) |

| Kushenol A | Tyrosinase | Non-competitive | 1.1 μM | 0.4 μM | [7] |

| α-Glucosidase | Non-competitive | 45 μM | 6.8 μM | [8] | |

| Kushenol C | BACE1 | - | 5.45 µM | - | [9][10] |

| Acetylcholinesterase (AChE) | - | 33.13 µM | - | [10] | |

| Butyrylcholinesterase (BChE) | - | 54.86 µM | - | [10] | |

| Human Recombinant Aldose Reductase (HRAR) | - | 0.85 µM | - | [11] | |

| Kushenol E | Indoleamine 2,3-dioxygenase 1 (IDO1) | Non-competitive | 7.7 µM | 9.5 µM | [12] |

| Rat Lens Aldose Reductase (RLAR) | - | 7.74 µM | - | [11] | |

| Kushenol I | CYP3A4 | - | 0.57 µM | - | [13] |

| (-)-Kurarinone | α-Glucosidase | - | 68 µM | - | [14] |

| Sophoraflavanone G | α-Glucosidase | - | 37 µM | - | [14] |

Table 3: Anti-inflammatory and Antioxidant Activities of Kushenol Compounds

| Compound | Activity | Cell Line/Model | Key Findings | Reference(s) |

| Kushenol C | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Dose-dependent suppression of NO, PGE2, IL-6, IL-1β, MCP-1, and IFN-β production. | [9][10][15] |

| Antioxidant | tBHP-induced oxidative stress in HaCaT cells | Upregulation of endogenous antioxidant defense system (GSH, SOD, catalase). | [16] |

Key Signaling Pathways Modulated by Kushenol Compounds

Kushenol compounds exert their pharmacological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Kushenol A in Breast Cancer: Inhibition of the PI3K/AKT/mTOR Pathway

Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Kushenol C in Inflammation and Oxidative Stress: Modulation of STAT/NF-κB and Nrf2/HO-1 Pathways

Kushenol C exhibits potent anti-inflammatory and antioxidant effects by inhibiting the pro-inflammatory STAT and NF-κB pathways while activating the cytoprotective Nrf2/HO-1 pathway.[15][17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological research of Kushenol compounds.

Cell Viability and Cytotoxicity Assays

1. Cell Counting Kit-8 (CCK-8) Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., 1 × 10⁴ cells/well for breast cancer cell lines) in 96-well plates and incubate for 24 hours to allow for cell adherence.[1]

-

Treatment: Treat the cells with various concentrations of the Kushenol compound (e.g., 0.5 to 32 μM for Kushenol A) and a vehicle control (e.g., 0.1% DMSO) for specified time points (e.g., 24, 48, and 72 hours).[1]

-

Reagent Addition: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

2. Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Cell Seeding: Seed a low density of cells (e.g., 300 cells/well) in 6-well plates.[1]

-

Treatment: Treat the cells with different concentrations of the Kushenol compound for an extended period (e.g., 10 days).[1]

-

Fixation and Staining: After the incubation period, discard the supernatant, fix the colonies with methanol, and stain with 0.1% crystal violet.

-

Quantification: Count the number of visible colonies (typically >50 cells) either manually or using imaging software.

Apoptosis and Cell Cycle Analysis

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the Kushenol compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protein Expression and Pathway Analysis

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin). For the PI3K/AKT/mTOR pathway analysis with Kushenol A, primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR are used.[1]

In Vivo Tumor Xenograft Studies

Xenograft Mouse Model for Breast Cancer

This model is used to evaluate the in vivo antitumor efficacy of compounds.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 × 10⁶ breast cancer cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1]

-

Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., ~4 mm in diameter), administer the Kushenol compound (e.g., Kushenol A via gavage) or vehicle control daily for a specified period (e.g., 2 weeks).[1]

-

Monitoring: Monitor tumor size and body weight regularly. Tumor volume can be calculated using the formula: 0.5 × length × width².

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform further analysis such as weighing and immunohistochemistry or Western blotting of tumor tissues.

Conclusion and Future Directions

The pharmacological research on Kushenol compounds has revealed a diverse range of biological activities with significant therapeutic potential. The data presented in this guide highlight their promise as anticancer, anti-inflammatory, and antioxidant agents, as well as potent enzyme inhibitors. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways such as PI3K/AKT/mTOR and NF-κB, provides a strong foundation for further drug development.

Future research should focus on several key areas. Firstly, a more comprehensive investigation into the structure-activity relationships of a wider range of Kushenol derivatives is warranted to optimize their potency and selectivity. Secondly, while in vitro and in vivo preclinical studies have been promising, further research into the pharmacokinetics, pharmacodynamics, and toxicology of these compounds is essential before they can be considered for clinical trials. Finally, exploring the synergistic effects of Kushenol compounds with existing therapeutic agents could open up new avenues for combination therapies with enhanced efficacy and reduced side effects. The continued exploration of these fascinating natural products holds great promise for the development of novel therapeutics for a variety of human diseases.

References

- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of (±)-Kusunokinin Derivatives towards Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glycosidase inhibitory flavonoids from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Inhibitory activities of prenylated flavonoids from Sophora flavescens against aldose reductase and generation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Kushenol C | 99119-69-4 | Benchchem [benchchem.com]

- 17. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Kushenols: A Technical Guide for Researchers

Disclaimer: While this document explores the therapeutic applications of kushenol compounds, it is important to note that specific research on Kushenol K is limited in the currently available scientific literature. The following guide provides a comprehensive overview of the therapeutic potential of closely related and well-studied kushenol compounds isolated from Sophora flavescens, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Kushenols are a class of prenylated flavonoids derived from the roots of Sophora flavescens Ait. (Kushen), a plant with a long history of use in traditional Chinese medicine for treating a wide range of ailments, including inflammatory diseases, skin conditions, and cancer.[1][2][3] Modern pharmacological studies have begun to elucidate the mechanisms behind these therapeutic effects, identifying various kushenol compounds as key bioactive constituents. This technical guide synthesizes the current understanding of the therapeutic applications of prominent kushenols, including Kushenol A, C, F, I, and Z, focusing on their anti-cancer, anti-inflammatory, and antioxidant properties.

Anti-Cancer Applications

Several kushenol compounds have demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.

Non-Small-Cell Lung Cancer (NSCLC)

Kushenol Z has been identified as a potent agent against NSCLC.[4][5] It selectively inhibits the proliferation of NSCLC cells (A549 and NCI-H226) over normal human lung epithelial cells (BEAS-2B).[4][5]

Quantitative Data: Cytotoxicity of Kushenol Z in Lung Cancer Cells

| Cell Line | Compound | IC50 (µg/mL) after 24h | Reference |

| A549 (NSCLC) | Kushenol Z | ~5 | [4] |

| NCI-H226 (NSCLC) | Kushenol Z | >5 | [4] |

| BEAS-2B (Normal) | Kushenol Z | >20 | [4] |

Mechanism of Action: Kushenol Z induces apoptosis in NSCLC cells through a dual mechanism involving the inhibition of the mTOR signaling pathway. It acts by inhibiting cAMP-phosphodiesterase (cAMP-PDE) and Akt activity, leading to the activation of PKA and subsequent apoptosis via both mitochondrial and endoplasmic reticulum stress pathways.[5]

Breast Cancer

Kushenol A has shown promise in the treatment of breast cancer by suppressing cell proliferation and inducing apoptosis.[6] It effectively reduces the viability of breast cancer cell lines, including MDA-MB-231, in a concentration-dependent manner.[6]

Quantitative Data: Effect of Kushenol A on Breast Cancer Cell Proliferation

| Cell Line | Treatment | Concentration (µM) | Inhibition of Proliferation | Reference |

| MDA-MB-231 | Kushenol A | 4 | Significant | [6] |

| MDA-MB-231 | Kushenol A | 8 | More Significant | [6] |

| MDA-MB-231 | Kushenol A | 16 | Highly Significant | [6] |

Mechanism of Action: The anti-tumor activity of Kushenol A in breast cancer is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[6] Treatment with Kushenol A leads to a marked reduction in the phosphorylation of AKT and mTOR.[6]

Anti-Inflammatory and Antioxidant Applications

Kushenol compounds exhibit potent anti-inflammatory and antioxidant properties, making them potential therapeutic agents for a variety of inflammatory conditions.

Macrophage-Mediated Inflammation

Kushenol C has been shown to dose-dependently suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[7]

Quantitative Data: Inhibition of Inflammatory Mediators by Kushenol C

| Mediator | Cell Line | Treatment | Concentration (µM) | Inhibition | Reference |

| NO | RAW264.7 | Kushenol C | 50 | Significant | [8] |

| NO | RAW264.7 | Kushenol C | 100 | Strong | [8] |

| PGE2 | RAW264.7 | Kushenol C | 50, 100 | Dose-dependent | [8] |

| IL-6 | RAW264.7 | Kushenol C | 50, 100 | Dose-dependent | [8] |

| IL-1β | RAW264.7 | Kushenol C | 50, 100 | Dose-dependent | [8] |

Mechanism of Action: The anti-inflammatory effects of Kushenol C are attributed to its ability to inhibit the activation of STAT1, STAT6, and NF-κB.[7][9] It also upregulates the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response.[8]

Oxidative Stress in Skin and Liver Cells

Kushenol C also demonstrates protective effects against oxidative stress in HaCaT keratinocytes and HepG2 liver cells.[8][7][10] It upregulates the endogenous antioxidant defense system, including glutathione, superoxide dismutase, and catalase.[8]

Ulcerative Colitis

Kushenol I has been shown to alleviate symptoms of ulcerative colitis in a mouse model by preserving the intestinal barrier, modulating the gut microbiota, and reducing inflammation and oxidative stress.[11] It suppresses pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while promoting the anti-inflammatory cytokine IL-10.[11]

Other Potential Applications

-

Neuroprotection: While direct studies on this compound are lacking, other compounds from Sophora flavescens like matrine have shown neuroprotective potential.[12]

-

Antiviral Activity: Extracts from Sophora flavescens have demonstrated antiviral effects, though specific data on individual kushenols are limited.[13][14]

-

Tyrosinase Inhibition: Kushenol A and C have been identified as tyrosinase inhibitors, suggesting potential applications in cosmetics for skin whitening.[15]

Experimental Protocols

Cell Proliferation Assay (CCK-8/MTT)

-

Cell Seeding: Seed cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate for 24 hours.[4][16]

-

Treatment: Treat the cells with various concentrations of the Kushenol compound for the desired time periods (e.g., 12, 24, 48 hours).[4]

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 2-4 hours.[16]

-

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[16]

Western Blot Analysis

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

Conclusion

The available scientific evidence strongly suggests that kushenol compounds isolated from Sophora flavescens possess significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. While research on this compound is currently sparse, the promising activities of other kushenols, such as A, C, and Z, provide a solid foundation for future investigations into this class of natural products. Further preclinical and clinical studies are warranted to fully elucidate their mechanisms of action, safety profiles, and therapeutic efficacy in various disease models. This guide serves as a foundational resource for researchers aiming to explore the promising pharmacological properties of kushenols in drug discovery and development.

References

- 1. Sophora flavescens Ait.: Traditional usage, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. alfachemic.com [alfachemic.com]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Kushenol C Prevents Tert-Butyl Hydroperoxide and Acetaminophen-Induced Liver Injury [mdpi.com]

- 11. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mskcc.org [mskcc.org]

- 14. Potential Antiviral Action of Alkaloids [mdpi.com]

- 15. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol: In Vitro Assay for CYP3A4 Inhibition by Kushenol K

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of over 50% of commercially available drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs and potentially causing adverse effects.[2] Kushenol K, a flavonoid antioxidant isolated from the roots of Sophora flavescens, has been identified as a potent inhibitor of CYP3A4.[3][4] This document provides a detailed protocol for an in vitro assay to determine the inhibitory potential of this compound on CYP3A4 activity. The methodology is based on common fluorometric or luminescent high-throughput screening techniques.

Quantitative Data Summary: Inhibitory Potency of this compound

The inhibitory effect of this compound on CYP3A4 has been quantified, yielding the following key parameters.

| Parameter | Value | Substrate Used | Source |

| IC50 | 1.62 µM | Midazolam | [3][4] |

| Ki | 1.35 µM | Not Specified | [3][4] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the CYP3A4 enzyme activity.

-

Ki (Inhibition constant): An indicator of the binding affinity of the inhibitor to the enzyme.

Experimental Protocol: Fluorometric/Luminescent CYP3A4 Inhibition Assay

This protocol outlines a high-throughput method for determining the IC50 value of this compound for CYP3A4 using a recombinant human enzyme and a fluorogenic or luminogenic probe substrate.

3.1. Materials and Reagents

-

Enzyme: Recombinant human CYP3A4 enzyme

-

Test Compound: this compound (purity ≥98%)

-

Positive Control: Ketoconazole (a known CYP3A4 inhibitor)[5][6][7]

-

Substrate: Fluorogenic or luminogenic CYP3A4-specific substrate (e.g., Vivid® BOMR substrate, Luciferin-6'-benzyl ether)[8][9]

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)

-